N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide: is an organic compound characterized by the presence of bromine, chlorine, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide typically involves the reaction of 2-bromo-4-methylaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or acids. Reduction reactions can also occur, particularly at the amide group, leading to the formation of amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions yield alcohols or acids.
- Reduction reactions yield amines.
- Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
Chemistry: N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique structural features make it a valuable building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
- N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzamide
- N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Comparison: N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5-2-3-7(6(10)4-5)13-9(14)8(11)12/h2-4,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKURXXFTHOPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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